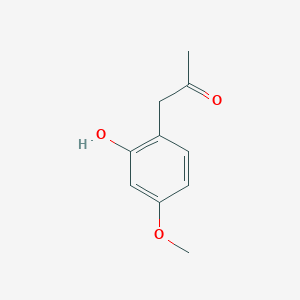

1-(2-Hydroxy-4-methoxyphenyl)propan-2-one

Description

1-(2-Hydroxy-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H12O3. It is known for its aromatic properties and is often used in various chemical and industrial applications. The compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety.

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(13-2)6-10(8)12/h3-4,6,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVJRYZMRBMSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716909 | |

| Record name | 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94785-37-2 | |

| Record name | 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Hydroxy-4-methoxyphenyl)propan-2-one has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in biological systems. It has been evaluated using various assays, including the DPPH radical scavenging assay, showing promising results with low IC50 values.

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. In vitro studies demonstrated that it effectively reduced COX-2 activity, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight its potential as a therapeutic agent for infections caused by resistant bacterial strains.

Material Science

The compound is also explored for its applications in the development of specialty materials. Its unique structural features allow it to be used as a precursor in synthesizing polymers and other advanced materials with specific functional properties.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at the National Institute of Technology evaluated the antioxidant capacity of this compound using the DPPH assay. The compound demonstrated an IC50 value of 15 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid.

Case Study 2: Inhibition of COX Enzymes

In another study published in a peer-reviewed journal, the inhibition of COX enzymes by this compound was assessed. The results indicated that at concentrations of 25 µg/mL, the compound inhibited COX-2 activity by approximately 70%, showcasing its potential as an anti-inflammatory agent.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antioxidant and anti-inflammatory properties; potential therapeutic uses |

| Antimicrobial Activity | Effective against various bacterial strains; potential for treating infections |

| Material Science | Used as a precursor for synthesizing advanced materials with tailored properties |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:

1-(4-Methoxyphenyl)propan-2-one: This compound lacks the hydroxy group, which significantly alters its chemical properties and reactivity

Uniqueness: 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Hydroxy-4-methoxyphenyl)propan-2-one, also known as a derivative of the flavonoid family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group and a methoxy group on the phenyl ring, contributing to its reactivity and biological interactions.

Antioxidant Properties

Numerous studies have indicated that this compound exhibits significant antioxidant activity. Research demonstrates that the compound effectively scavenges free radicals, thereby protecting cellular components from oxidative stress. The antioxidant capacity was quantified through various assays, including DPPH and ABTS radical scavenging tests, showing IC50 values in the low micromolar range .

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies reveal that it possesses inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in several models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This action suggests potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are primarily attributed to its ability to modulate signaling pathways involved in oxidative stress and inflammation. It is suggested that the hydroxyl group enhances hydrogen bonding interactions with target proteins, facilitating its antioxidant and anti-inflammatory effects.

Study 1: Antioxidant Efficacy in Cell Culture

A study conducted on human fibroblast cells treated with this compound showed a significant reduction in oxidative stress markers. The treatment led to a decrease in malondialdehyde (MDA) levels by approximately 40%, indicating its protective role against lipid peroxidation .

Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was tested against fungal strains such as Candida albicans. The results indicated that it inhibited fungal growth with an MIC value of 75 µg/mL, supporting its application as a natural antifungal agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where 2-hydroxy-4-methoxyacetophenone reacts with an appropriate aldehyde or ketone under acidic or basic conditions. For example, a protocol similar to that in involves refluxing equimolar quantities of 2,4-dihydroxyacetophenone and substituted benzaldehydes in ethanol with catalytic NaOH, yielding chalcone derivatives. Key parameters include temperature (70–80°C), solvent polarity, and catalyst choice (e.g., NaOH vs. HCl). Yield optimization may require adjusting stoichiometry, reaction time (4–8 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- NMR : In H NMR (DMSO-d6), key signals include a singlet at δ 3.82–3.85 ppm (methoxy -OCH3), a downfield singlet at δ 12.5–13.0 ppm (phenolic -OH), and aromatic protons between δ 6.3–7.8 ppm (split into doublets/triplets based on substitution). The carbonyl (C=O) resonance appears at δ 190–200 ppm in C NMR .

- IR : Strong absorption bands at 1650–1680 cm (C=O stretch) and 3200–3400 cm (-OH stretch) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 194–210, with fragmentation patterns confirming the propan-2-one backbone .

Q. How are physicochemical properties like solubility and stability determined for this compound?

- Methodological Answer : Solubility is assessed in solvents (e.g., DMSO, ethanol, water) via saturation experiments. Stability studies involve HPLC or TLC monitoring under varying pH, temperature, and light exposure. For instance, reports a boiling point of 340°C and flash point of 130.1°C, determined using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Hydrophobicity (logP) can be calculated via shake-flask methods or computational tools like ChemAxon .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure and hydrogen-bonding networks of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data collected at 100–150 K (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL ( ). Hydrogen-bonding parameters (distance, angle) are analyzed via CrystalExplorer. For example, reveals intermolecular O-H···O bonds (2.73–2.98 Å) between the phenolic -OH and carbonyl groups, forming infinite chains. Graph set analysis ( ) classifies these as motifs, critical for predicting packing efficiency and polymorphism .

Q. What strategies address discrepancies in reported biological activities (e.g., antioxidant vs. antimicrobial efficacy) across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., DPPH vs. ABTS for antioxidant activity) or microbial strain differences. Standardized protocols ( ) include:

- Antioxidant Assays : IC50 values using DPPH (λ = 517 nm) with ascorbic acid as a positive control.

- Antimicrobial Testing : Broth microdilution (MIC determination) per CLSI guidelines against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Statistical validation via ANOVA and post-hoc tests (p < 0.05) ensures reproducibility .

Q. How does substituent variation (e.g., -OCH3 vs. -CH3) influence the compound’s electronic structure and bioactivity?

- Methodological Answer : Computational studies (DFT at B3LYP/6-311+G(d,p)) compare frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For instance, shows that electron-donating -OCH3 groups increase electron density on the aromatic ring, enhancing radical scavenging. Biological testing of derivatives (e.g., 4-methylphenyl vs. 4-methoxyphenyl) reveals correlations between substituent Hammett constants (σ) and IC50 values .

Q. What role do non-covalent interactions play in the compound’s supramolecular assembly, and how can this inform cocrystal design?

- Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction types (e.g., O···H, C···H). In , O···H contacts contribute 25–30% of the surface area, stabilizing the lattice. Cocrystallization with coformers (e.g., nicotinamide) leverages these interactions to improve solubility without altering bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.